molecular formula C8H14N2O B179115 1,4-Diazaspiro[4.5]decan-2-one CAS No. 19718-88-8

1,4-Diazaspiro[4.5]decan-2-one

Cat. No.: B179115
CAS No.: 19718-88-8
M. Wt: 154.21 g/mol
InChI Key: FLZYHGIIDJMSJQ-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[4.5]decan-2-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diaza ring and a decanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[4.5]decan-2-one can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the reaction of α-aminoisovaleric acid (L-valine) with other reagents to form the desired spirocyclic structure. The synthesis typically involves steps such as cyclization, reduction, and functional group transformations under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis routes. This often involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1,4-Diazaspiro[4.5]decan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1,4-Diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and its ability to undergo a variety of chemical reactions. Its potential as a building block for synthesizing pharmacologically active molecules further distinguishes it from other similar compounds .

Properties

IUPAC Name

1,4-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYHGIIDJMSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519837
Record name 1,4-Diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-88-8
Record name 1,4-Diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 1,4-Diazaspiro[4.5]decan-2-one described in the research?

A1: The research highlights a novel "green" synthesis method for this compound. This method employs either aqueous ("wet") or solventless ("dry") conditions, promoting environmentally friendly chemistry. The reaction utilizes readily available α- and β-aminocarboxamides and cycloalkanones as starting materials. [] This approach stands out for its simplicity, operating at room temperature without requiring catalysts or co-solvents, and achieving impressive yields of up to 99%. []

Q2: Are there other compounds synthesized using similar "green" methods in the research?

A2: Yes, besides this compound, the research also demonstrates the synthesis of various other compounds like spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, cis-, diexo- or diendo-2,2'-disubstituted quinazolinones, and spiropiperidine-quinazolinones. [] These diverse structures highlight the versatility of this "green" synthesis approach for constructing various spirocyclic compounds.

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